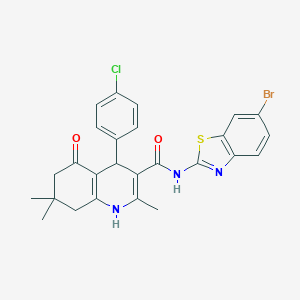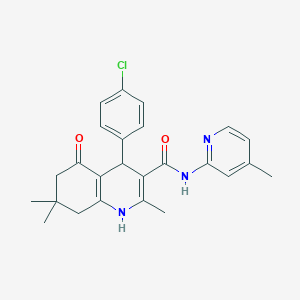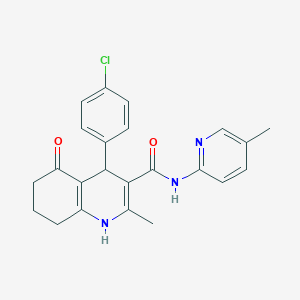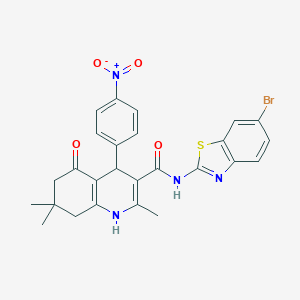![molecular formula C23H19N3OS2 B304286 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenothiazine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has several biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One direction is to further elucidate its mechanism of action and identify specific signaling pathways that it modulates. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(10H-phenothiazin-10-ylcarbonyl)thiophene-3-carboxylic acid with isopropylamine and 2-bromo-3-chloropyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to have potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Fórmula molecular |
C23H19N3OS2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H19N3OS2/c1-13(2)15-12-11-14-20(24)21(29-22(14)25-15)23(27)26-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)26/h3-13H,24H2,1-2H3 |
Clave InChI |
BXNANIJLGQHPOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
SMILES canónico |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)


